(m-Tolylsulfonyl)leucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

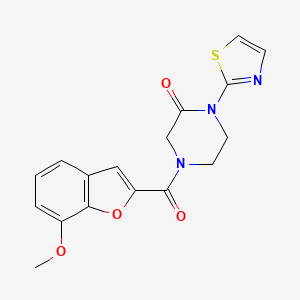

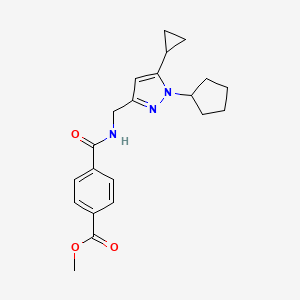

((m-Tolylsulfonyl)leucine) is an amino acid derivative with a tolylsulfonyl group attached to the leucine side chain. It is an important and versatile molecule used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry. It is also a useful tool for studying the structure and function of proteins.

Scientific Research Applications

- Recent research has highlighted the role of leucine in stimulating protein synthesis by activating the mTORC1 signaling pathway . Co-ingestion of carbohydrates and essential amino acids enhances leucine’s anabolic effects.

- Leucine supplementation has been studied for its impact on muscle protein fractional synthetic rate, particularly in older individuals .

Protein Synthesis and Muscle Anabolism

Mechanism of Action

Target of Action

The primary target of (m-Tolylsulfonyl)leucine is the mammalian target of rapamycin complex 1 (mTORC1) . mTORC1 is a well-conserved negative regulator of autophagy and a central regulator of cell growth . It plays a key role in coordinating the balance between cell growth and catabolism in response to nutritional status and a variety of stress signals .

Mode of Action

(m-Tolylsulfonyl)leucine interacts with its targets through a process known as acetylation . Acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This process bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

The biochemical pathways affected by (m-Tolylsulfonyl)leucine involve the mTORC1 signaling pathway . Leucine regulates autophagy via acetylation of the mTORC1 component raptor, with consequent activation of mTORC1 . This leads to the activation of downstream effectors of mTORC1, such as p70 ribosomal S6 kinase 1 (p70S6K), a key mediator of the protein synthesis cascade .

Pharmacokinetics

The pharmacokinetics of (m-Tolylsulfonyl)leucine involve its uptake and distribution via MCT1 . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of (m-Tolylsulfonyl)leucine .

Result of Action

The molecular and cellular effects of (m-Tolylsulfonyl)leucine’s action involve the regulation of cell growth and metabolism. It promotes M2 polarization through the mTORC1/LXRα/Arg1 signaling pathway, which contributes to the resolution of inflammation and the repair of damaged tissues .

Action Environment

The action of (m-Tolylsulfonyl)leucine can be influenced by environmental factors such as nutrient availability. For instance, nutrient starvation induces autophagy in eukaryotic cells through inhibition of mTORC1 . Therefore, the availability of nutrients can influence the efficacy and stability of (m-Tolylsulfonyl)leucine’s action.

properties

IUPAC Name |

4-methyl-2-[(3-methylphenyl)sulfonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-9(2)7-12(13(15)16)14-19(17,18)11-6-4-5-10(3)8-11/h4-6,8-9,12,14H,7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBVUJXATNLPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC(CC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(m-Tolylsulfonyl)leucine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2761061.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2761062.png)

![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)

![N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761073.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2761077.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)

![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)